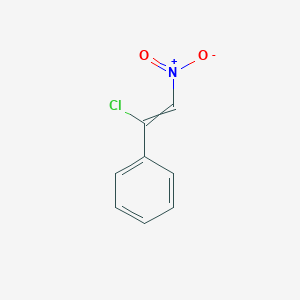
(1-Chloro-2-nitroethenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Chloro-2-nitroethenyl)benzene is an organic compound with the molecular formula C8H6ClNO2. It is a derivative of benzene, where a chlorine atom and a nitroethenyl group are attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts alkylation, where chlorobenzene reacts with nitroethene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions usually involve maintaining a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of (1-Chloro-2-nitroethenyl)benzene may involve continuous flow reactors to optimize yield and purity. The process includes the nitration of chlorobenzene using nitric acid and sulfuric acid, followed by the alkylation step under controlled conditions to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Chloro-2-nitroethenyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium amide (NaNH2) in liquid ammonia.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products
Reduction: 1-Amino-2-nitroethenylbenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Nitrobenzene derivatives with different oxidation states.
Applications De Recherche Scientifique
(1-Chloro-2-nitroethenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1-Chloro-2-nitroethenyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to diverse effects depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-nitrobenzene: Similar structure but lacks the ethenyl group.
2-Chloro-1-nitrobenzene: Positional isomer with different reactivity.
1-Chloro-4-nitrobenzene: Another positional isomer with distinct properties.
Propriétés
Numéro CAS |
1199-21-9 |
|---|---|
Formule moléculaire |
C8H6ClNO2 |
Poids moléculaire |
183.59 g/mol |
Nom IUPAC |
(1-chloro-2-nitroethenyl)benzene |
InChI |
InChI=1S/C8H6ClNO2/c9-8(6-10(11)12)7-4-2-1-3-5-7/h1-6H |
Clé InChI |
NWBAJRDGKGSLMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


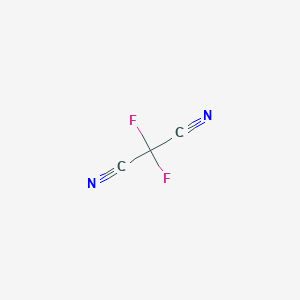
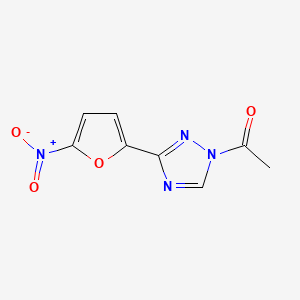
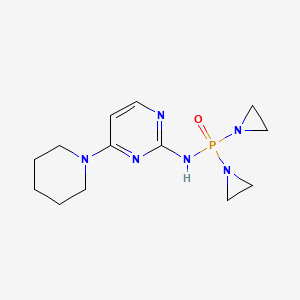
![Benzo[e]indeno[2,1-b]azepine](/img/structure/B14746730.png)
![(3S,5S)-[6]-Gingerdiol](/img/structure/B14746741.png)
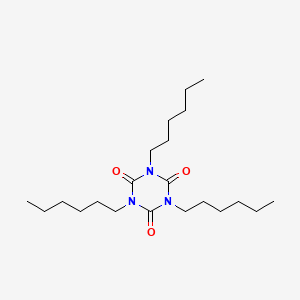
![Naphtho[1,2-D][1,2]oxazole](/img/structure/B14746756.png)
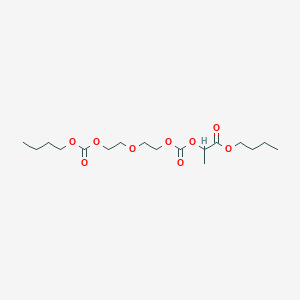
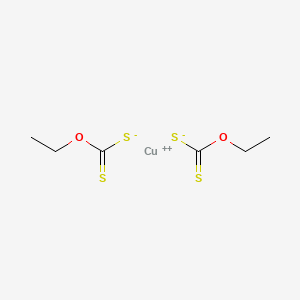
![6-Benzyl-5-[3-(phenylamino)propyl]pyrimidine-2,4-diamine](/img/structure/B14746784.png)
![2,2,2-Trifluoro-N-[4-(2,2,2-trifluoro-acetylamino)-butyl]-acetamide](/img/structure/B14746799.png)
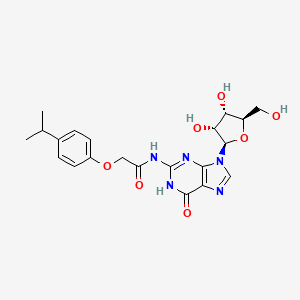
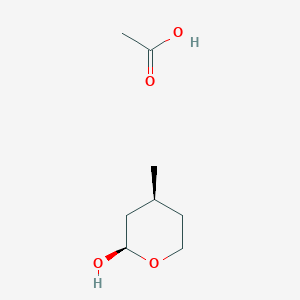
![(1S)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B14746815.png)
